Product packaging for (2S,4S)-2,4-Dimethylpyrrolidine(Cat. No.:CAS No. 1932438-81-7)

(2S,4S)-2,4-Dimethylpyrrolidine

Cat. No.: B12942853
CAS No.: 1932438-81-7
M. Wt: 99.17 g/mol
InChI Key: DUOJVRWFIHNZTJ-WDSKDSINSA-N
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Description

(2S,4S)-2,4-Dimethylpyrrolidine is a chiral saturated pyrrolidine scaffold of significant value in medicinal chemistry and drug discovery. The five-membered pyrrolidine ring is a privileged structure used by scientists to develop novel biologically active compounds . Its three-dimensional, non-planar structure, a phenomenon known as "pseudorotation," allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical parameters of drug candidates . The specific stereochemistry of the (2S,4S) enantiomer is critical, as proteins are enantioselective and different stereoisomers can lead to vastly different biological profiles and binding modes . This compound is frequently utilized as a versatile chiral building block and intermediate in the synthesis of more complex organic molecules for pharmaceutical preparation . According to existing literature, its derivative, cis-2,4-dimethylpyrrolidine hydrochloride, can be used in the synthesis of certain antipsychotic drugs, such as Quetiapine, and some intermediate anticancer drugs, such as Armodafinil . The hydrochloride salt of this compound, this compound hydrochloride (CAS 2306249-38-5), is commonly available for research with a typical purity of 95% . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B12942853 (2S,4S)-2,4-Dimethylpyrrolidine CAS No. 1932438-81-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1932438-81-7

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

DUOJVRWFIHNZTJ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](NC1)C

Canonical SMILES

CC1CC(NC1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2s,4s 2,4 Dimethylpyrrolidine and Its Stereoisomers

Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (2S,4S)-2,4-dimethylpyrrolidine. Various enantioselective strategies have been devised to achieve high levels of stereopurity.

Chiral Pool Approaches and Modifications

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. Amino acids, such as D- or L-alanine, are common starting points for the synthesis of chiral pyrrolidines. nih.gov

A notable example is the synthesis of each enantiomer of trans-2,5-dimethylpyrrolidine starting from either D- or L-alanine. nih.gov This approach involves the reduction of the amino acid to the corresponding amino alcohol, followed by selective protection of the amine. nih.gov Subsequent steps typically involve the creation of the pyrrolidine (B122466) ring through cyclization reactions.

Another versatile chiral pool starting material is (R)-phenylglycinol. nih.govacs.org This compound can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents. nih.govacs.org The resulting products can be further manipulated to form trans-2,5-disubstituted pyrrolidines. nih.govacs.org The stereochemical outcome of the Grignard addition is often directed by a chiral auxiliary, leading to high diastereoselectivity. nih.govacs.org

The following table summarizes a chiral pool approach for the synthesis of trans-2,5-bis(aryl)pyrrolidines:

Starting MaterialKey ReagentsKey IntermediateFinal Product Stereochemistry
(R)-PhenylglycinolAromatic aldehydes, Grignard reagentsChiral (R)-benzylamines, 1,3-Oxazolidinonestrans-(R,R)-disubstituted pyrrolidine

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are powerful tools for the construction of chiral heterocyclic rings, including pyrrolidines. These methods often employ chiral catalysts or auxiliaries to induce enantioselectivity in the ring-forming step.

Intramolecular Hydroamination Reactions

Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. This atom-economical reaction is a direct method for synthesizing nitrogen-containing heterocycles. nih.gov Enantioselective versions of this reaction often utilize chiral metal catalysts. For instance, palladium-catalyzed intramolecular hydroamination of alkynes has been used to synthesize chiral pyrrolidines and piperidines in good yields and high enantioselectivities. nih.gov

A study by Yamamoto and co-workers demonstrated the use of a palladium catalyst with a chiral bisphosphine ligand, (R,R)-Me-DuPhos, for the enantioselective synthesis of pyrrolidines. The reaction conditions and results are summarized below:

Catalyst SystemSubstrate TypeProductYieldEnantiomeric Excess (ee)
10 mol% Pd(OAc)2, 20 mol% (R,R)-Me-DuPhosAminoalkynesChiral Pyrrolidines87-93%79-95%
Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for forming carbon-nitrogen bonds. frontiersin.orgnih.gov When performed intramolecularly, it provides an effective route to cyclic amines like pyrrolidines. rsc.orgrsc.org The cascade aza-Michael addition-cyclization of primary amines with compounds like dimethyl itaconate leads to the formation of N-substituted pyrrolidone rings. frontiersin.orgnih.gov The reaction proceeds through an initial aza-Michael adduct, which then undergoes an intramolecular amidation-cyclization. frontiersin.orgnih.gov

A recent development in this area is the asymmetric "clip-cycle" synthesis of pyrrolidines. core.ac.uk This method involves the reaction of a Cbz-protected bis-homoallylic amine with a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.uk This strategy has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. core.ac.uk

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated rings, including pyrrolidines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene or enyne, catalyzed by transition metal complexes, most commonly those based on ruthenium. wikipedia.orgorganic-chemistry.org The formation of a stable five-membered ring and the release of a volatile byproduct like ethylene (B1197577) drive the reaction to completion. wikipedia.org

The synthesis of chiral pyrrolidine derivatives can be achieved through RCM of substrates containing a basic or nucleophilic nitrogen atom. organic-chemistry.org The use of chiral catalysts or the cyclization of chiral, non-racemic dienes allows for the preparation of enantioenriched pyrrolidines. RCM is compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org

Asymmetric Alkylation and Functionalization Protocols

The introduction of substituents onto a pre-existing pyrrolidine ring or its precursor in a stereocontrolled manner is another important strategy for the synthesis of chiral pyrrolidines.

Asymmetric allylic alkylation has been utilized to create stereogenic quaternary centers, which can then be incorporated into a pyrrolidine ring. nih.govnih.gov For example, the asymmetric allylic alkylation of a benzyloxy imide can establish a quaternary center, and subsequent reduction and ring contraction can lead to a 2,2-disubstituted pyrrolidine. nih.govnih.gov

Furthermore, iridium-catalyzed asymmetric allylic alkylation of malonates with trisubstituted allylic electrophiles has been shown to produce all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.org These products can be further elaborated into various valuable building blocks. organic-chemistry.org

The following table highlights the key features of an iridium-catalyzed asymmetric allylic alkylation:

Catalyst SystemNucleophileElectrophileProductYieldEnantiomeric Excess (ee)
Iridium complex with chiral ligandDialkyl malonatesTrisubstituted allylic electrophilesAll-carbon quaternary centersUp to 93%Up to 97%

Lithiation-Trapping Methodologies

Lithiation followed by trapping with an electrophile is a powerful strategy for the functionalization of heterocyclic compounds. whiterose.ac.uk In the context of pyrrolidine synthesis, this method allows for the introduction of substituents at specific positions, often with high regioselectivity. The use of a directing group, such as N-tert-butoxycarbonyl (N-Boc), can facilitate deprotonation at an adjacent carbon atom.

The lithiation of N-Boc protected pyrrolidines typically occurs at the α-position to the nitrogen atom. For instance, studies on N-Boc-2-phenylpyrrolidine have shown that lithiation with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs exclusively at the 2-position. researchgate.net The resulting tertiary carbanion can then be trapped with various electrophiles. researchgate.net A similar principle can be applied to create 2,4-disubstituted pyrrolidines.

A potential sequence for synthesizing this compound via this method could involve starting with an appropriately substituted N-Boc-pyrrolidine. For example, starting with N-Boc-(S)-2-methylpyrrolidine, a directed lithiation could be attempted at the 4-position, followed by trapping with a methylating agent like methyl iodide. The success of such a directed deprotonation would depend heavily on the conditions and the relative acidity of the ring protons.

In a related approach, the lithiation of N-(pyridinylmethyl)pivalamides with tert-butyllithium (B1211817) (t-BuLi) generates a dilithium (B8592608) reagent that can react with electrophiles to yield side-chain substituted derivatives in high yields. researchgate.net This demonstrates the utility of generating a carbanion on a side chain, which can be a key step in building up the desired substitution pattern before or after ring formation. researchgate.net

Table 1: Example of Lithiation-Trapping on a Related N-Boc Heterocycle

Starting MaterialReagentsElectrophileProduct TypeReference
N-Boc-2-phenylpyrrolidines-BuLi / TMEDAVarious2,2-disubstituted pyrrolidine researchgate.net
N-(4-pyridinylmethyl)pivalamide2 equiv. t-BuLiR-XSide-chain substituted pyridine researchgate.net

Diastereoselective Synthesis Approaches

Achieving the correct diastereoselectivity is paramount for synthesizing this compound. Several methods focus on establishing the cis-relationship between the substituents at the C2 and C4 positions.

A highly effective strategy involves the diastereoselective cyclization of an acyclic precursor. A concise synthesis of cis-(2R,4R)-4-hydroxyproline, a closely related structure, was developed from enantiomerically pure (S)-epichlorohydrin and N-benzyl glycine (B1666218) ethyl ester. researchgate.net The key step is a 5-exo-tet ring closure, where a tightly bound chelation-controlled transition state is believed to be the source of the high diastereoselectivity, yielding the product with 99.5% diastereomeric excess (de). researchgate.net This principle of stereocontrolled ring closure is directly applicable to the synthesis of other cis-2,4-disubstituted pyrrolidines.

Another powerful tool for diastereoselective pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically occurs between an azomethine ylide and an alkene (a dipolarophile). The stereochemistry at positions 3 and 4 of the resulting pyrrolidine ring is determined by the geometry of the alkene, while the stereochemistry at positions 2 and 5 depends on the configuration of the azomethine ylide. nih.gov By carefully selecting the starting materials, it is possible to construct the pyrrolidine ring with a high degree of diastereocontrol.

Formation of the Pyrrolidine Ring System with Defined Stereochemistry

Constructing the pyrrolidine ring from an acyclic starting material while simultaneously setting the required stereocenters is an efficient synthetic approach. nih.gov This avoids lengthy functionalization steps on a pre-existing ring.

A notable one-pot, four-step protocol has been developed for the synthesis of N-protected pyrrolidines with excellent diastereoselectivity. nih.gov This sequence involves:

Formation of a silyllithium reagent.

Addition of the silyllithium reagent to a diaryl olefin to generate a silyl-substituted organolithium intermediate.

Highly diastereoselective addition of this intermediate to a chiral sulfinimine.

Intramolecular cyclization to furnish the desired N-protected pyrrolidine. nih.gov

This method highlights how a cascade of reactions can be orchestrated to build the heterocyclic ring with precise stereochemical control in a single pot. nih.gov Similarly, intramolecular hydroamination, where an amine attacks an allene (B1206475) within the same molecule, has been shown to be effective for the enantioselective formation of vinyl pyrrolidines when catalyzed by a gold(I) complex. organic-chemistry.org Such intramolecular cyclizations are a cornerstone of modern stereoselective synthesis for creating five-membered nitrogen heterocycles. nih.govorganic-chemistry.org

Multistep Synthetic Sequences for Complex Pyrrolidine Scaffolds

The synthesis of complex molecules often requires multi-step sequences where the pyrrolidine core is assembled and functionalized as part of a broader strategy. nih.govyoutube.comyoutube.com These sequences integrate various methodologies to build intricate molecular architectures for applications in medicinal chemistry and materials science. researchgate.net

For example, a biocatalytic approach has been used to synthesize highly functionalized pyrrolidine-2,3-diones. rsc.org This method uses a laccase enzyme to oxidize catechols, which then undergo a 1,4-addition reaction with a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one to stereoselectively form new all-carbon quaternary stereocenters. rsc.org Such a sequence demonstrates the integration of biocatalysis into a multi-step process to achieve complexity and stereocontrol that might be difficult through traditional chemical means.

Table 2: Summary of Synthetic Strategies

StrategyKey TransformationStereocontrol MethodReference
Lithiation-TrappingC-H functionalizationDirected deprotonation researchgate.netresearchgate.net
Diastereoselective Cyclization5-exo-tet ring closureChelation control researchgate.net
1,3-Dipolar CycloadditionRing formationSubstrate control nih.gov
One-Pot SynthesisCascade reactionChiral auxiliary (sulfinimine) nih.gov
Biocatalytic Synthesis1,4-additionEnzymatic catalysis rsc.org

Role of 2s,4s 2,4 Dimethylpyrrolidine in Asymmetric Catalysis

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. Chiral secondary amines, particularly those based on the pyrrolidine (B122466) framework, are central to this field. They operate primarily through two key activation modes: the formation of nucleophilic enamines from carbonyl compounds (ketones and aldehydes) and the formation of electrophilic iminium ions from α,β-unsaturated carbonyls. The specific stereochemistry of the catalyst, such as that in (2S,4S)-2,4-Dimethylpyrrolidine, is paramount in dictating the facial selectivity of subsequent bond-forming steps.

Proline-Derived Catalysts and Analogues

Proline and its derivatives are among the most extensively studied organocatalysts. The rigid five-membered ring of proline restricts conformational flexibility, making it an effective scaffold for asymmetric induction. nih.gov Analogues of proline are designed to enhance its catalytic properties by modifying the ring with substituents that alter its steric and electronic nature. For instance, substituting the ring at the C4 position, as seen in (2S,4R)-4-hydroxyproline, has been shown to positively influence the stereoselectivity of aldol (B89426) reactions, potentially through the formation of specific hydrogen-bonding networks in the transition state. nih.gov

The this compound structure can be viewed as a proline analogue where two methyl groups are installed on the ring. These alkyl substituents provide steric bulk, which is crucial for creating a well-defined chiral pocket around the catalytically active nitrogen atom. This steric hindrance can effectively shield one face of the enamine or iminium ion intermediate, leading to highly enantioselective transformations. A structure-activity relationship study on pyrrolidine-based agonists highlighted the importance of the absolute configuration at the C2 and C4 positions for biological activity, with the (2S,4S) configuration showing significant potency, underscoring the stereochemical importance of this arrangement. nih.gov

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for carbon-carbon bond formation, and proline-derived catalysts are highly effective in promoting this transformation. nih.gov The catalytic cycle proceeds through the formation of an enamine intermediate between the catalyst's secondary amine and a donor ketone or aldehyde. This enamine then attacks an acceptor aldehyde. The stereochemistry of the catalyst dictates the facial selectivity of this attack.

While specific data for this compound in this reaction is not widely documented, the performance of structurally related catalysts provides insight into its potential. For example, prolinamides and their 4-hydroxy derivatives have been successfully applied as organocatalysts in the asymmetric aldol reaction of isatins with acetone, yielding products with moderate to high enantioselectivities. nih.gov Water has also been shown to be a suitable solvent for aldol reactions catalyzed by L-prolinethioamide, achieving high yields and stereoselectivity. nih.gov The presence of the two methyl groups in a cis relationship in this compound would create a sterically demanding environment expected to enforce high diastereoselectivity and enantioselectivity by controlling the orientation of the acceptor aldehyde as it approaches the enamine.

Table 1: Performance of Proline-Derived Organocatalysts in the Asymmetric Aldol Reaction

Catalyst TypeReactantsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(2S,4R)-4-HydroxyprolinamideCyclohexanone + p-Nitrobenzaldehyde99>20:1 (anti)99 nih.gov
L-ProlinethioamideCyclohexanone + 4-Nitrobenzaldehyde (in water)97>95:598 nih.gov
(2S,3R,4R)-3,4-Dihydroxyproline derivativeCyclohexanone + p-Nitrobenzaldehyde8625:199 mdpi.com

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a key reaction for forming carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based organocatalysts can activate α,β-unsaturated aldehydes or ketones via iminium ion formation, lowering their LUMO and facilitating attack by a nucleophile. nih.govprinceton.edu Alternatively, they can activate a ketone or aldehyde donor via enamine formation for addition to electrophiles like nitroolefins. rsc.org

Catalysts derived from cis-2,5-disubstituted pyrrolidines have demonstrated excellent yield and enantioselectivity in the Michael addition of nitromethane to α,β-unsaturated aldehydes. rsc.org This highlights the efficacy of disubstituted pyrrolidine scaffolds in creating a controlled steric environment. Similarly, a DMAP-pyrrolidine hybrid catalyst has been shown to be effective for the addition of ketones to nitroalkenes. msu.edu The this compound framework, when incorporated into a catalyst, would be expected to provide strong facial shielding of the intermediate, thereby directing the incoming nucleophile or electrophile to achieve high stereocontrol. The defined cis stereochemistry of the methyl groups would play a critical role in establishing the conformation of the catalyst-substrate intermediate, leading to predictable and high levels of enantioselectivity.

Table 2: Performance of Pyrrolidine-Based Catalysts in Asymmetric Michael Additions

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee, %)Reference
(2R,5R)-ImidazolidinoneMukaiyama-Michael (Silyloxy furan + Crotonaldehyde)8499 princeton.edu
cis-2,5-Disubstituted PyrrolidineNitromethane + Cinnamaldehyde91>99 rsc.org
Chiral DMAP-Thiourea Hybrid2-Nitropropane + trans-Nitrostyrene9991 msu.edu

Other Organocatalytic Transformations (e.g., Cycloadditions, Henry Reactions)

The utility of pyrrolidine-based catalysts extends to a variety of other important organic transformations.

Cycloaddition Reactions : Asymmetric [4+2] cycloadditions, such as the Diels-Alder reaction, can be effectively catalyzed by chiral secondary amines. The catalyst activates an α,β-unsaturated aldehyde by converting it into an iminium ion, which lowers the energy of the LUMO, making it a more reactive dienophile. mdpi.com This strategy has been used to construct complex polycyclic systems with high enantioselectivity. nih.govnih.gov A catalyst featuring the this compound scaffold would be expected to provide excellent stereocontrol by shielding one face of the iminium ion, thus directing the approach of the diene.

Henry (Nitroaldol) Reactions : The Henry reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com While often catalyzed by metal complexes or chiral bases like guanidines and cinchona alkaloids, the principles of organocatalysis are applicable. researchgate.net A bifunctional catalyst incorporating the this compound moiety could, in principle, act as both a base to deprotonate the nitroalkane and a chiral scaffold to control the stereochemistry of the addition to the carbonyl partner.

Transition Metal-Catalyzed Asymmetric Transformations

In addition to their role in organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands in transition metal-catalyzed reactions. The pyrrolidine nitrogen, and potentially other incorporated donor atoms, can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.

Chiral Ligand Design and Synthesis

The design of effective chiral ligands is central to asymmetric metal catalysis. nih.gov Pyrrolidine-based structures are prized for their rigidity and well-defined stereochemistry. C2-symmetric 2,5-disubstituted pyrrolidines have been successfully used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses. rsc.org In these systems, the pyrrolidine derivative coordinates to the metal, and the substituents at the 2 and 5 positions dictate the chiral environment.

This compound offers a C1-symmetric scaffold for ligand design. It can function as a monodentate or be incorporated into a larger, multidentate ligand structure. The steric bulk of the two methyl groups would be positioned to influence the coordination sphere of the metal center. nih.gov This steric hindrance can control the binding orientation of substrates and reagents to the metal, thereby enabling high enantioselectivity in a wide range of transformations, including hydrogenations, C-H functionalizations, and allylic substitutions. rsc.org The synthesis of such ligands often starts from readily available chiral precursors like hydroxyproline, with the dimethyl substitution being installed through stereocontrolled synthetic sequences. researchgate.net

Applications in Hydroamination Reactions

Chiral pyrrolidine derivatives are instrumental in the development of catalysts for asymmetric hydroamination, a process that forms C-N bonds by adding an amine to an unsaturated bond. Research has demonstrated that combining organocatalysis and gold catalysis in a one-pot nitro-Mannich/hydroamination cascade can produce highly substituted, enantioenriched pyrrolidine derivatives with excellent enantioselectivities (85–96% ee). acs.org

Furthermore, early transition metals and rare earth metals, when complexed with ligands derived from the "chiral pool" (readily available enantiopure compounds from nature), are effective catalysts for these transformations. nih.gov Chiral titanium complexes, for instance, have been developed for the intramolecular hydroamination of aminoallenes, leading to the formation of α-vinylpyrrolidine products. acs.org The systematic tuning of ligands derived from amino acids is a key strategy to improve the enantioselectivity of these reactions. acs.org

C-C Bond Formation Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. C2-symmetrical 2,5-disubstituted pyrrolidines are a critically important class of chiral auxiliaries used to direct a variety of stereoselective transformations that result in C-C bond formation. nih.gov While the broader class of pyrrolidine derivatives is widely employed, specific applications of this compound as a ligand in catalytic C-C bond forming reactions are not extensively detailed in the surveyed literature. Its primary role in this context is more established as a chiral auxiliary, which is discussed in section 3.3.

Catalytic Systems Involving Iron Complexes

The use of earth-abundant, low-toxicity metals like iron in asymmetric catalysis is a growing field of interest. Chiral ligands are essential for inducing enantioselectivity in iron-catalyzed reactions. However, the specific application of this compound as a ligand in such iron-based catalytic systems is not prominently documented in the available research literature.

Zirconium-Catalyzed Processes

Zirconium complexes, particularly dicyclopentadienylzirconium dichloride (Cp2ZrCl2), have been utilized as additives to modulate the stereochemical outcome of reactions involving pyrrolidine-based chiral auxiliaries. diva-portal.orgresearchgate.net In asymmetric alkylation and aldol reactions, the addition of Cp2ZrCl2 can significantly enhance or even reverse the diastereoselectivity. diva-portal.orgresearchgate.net For example, in the benzylation of a propionylated pyrrolidine auxiliary, the addition of Cp2ZrCl2 led to a diastereomeric excess of up to 98%. researchgate.net Conversely, in certain aldol reactions, the use of Cp2ZrCl2 or Cp2TiCl2 resulted in a reversal of the typical syn:anti product ratio. diva-portal.orgresearchgate.net

Table 1: Effect of Zirconium Additive on Diastereoselectivity

Reaction Chiral Auxiliary Additive Diastereomeric Excess / syn:anti Ratio
Benzylation (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine derivative Cp2ZrCl2 98% de
Butylation (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative Cp2ZrCl2 Lowered selectivity
Aldol Reaction (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative Cp2ZrCl2 27:73 (syn:anti)

Copper(II)-Catalyzed Reactions

Copper-catalyzed reactions have emerged as powerful methods for synthesizing chiral nitrogen-containing heterocycles. Specifically, copper-catalyzed alkene diamination provides direct access to chiral vicinal diamines, including substituted 2-aminomethyl pyrrolidines. nih.gov These reactions often employ chiral bis(oxazoline) ligands in conjunction with a copper(II) catalyst to achieve high enantioselectivity. nih.gov The resulting 2-aminomethyl pyrrolidine structures are considered privileged motifs in both asymmetric catalysis and medicinal chemistry. nih.gov

Chiral Auxiliary Functions of Pyrrolidine Derivatives

Chiral auxiliaries are stereogenic units that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. uwo.ca Pyrrolidine-based structures are among the most successful and widely used chiral auxiliaries. nih.govuwo.ca Their effectiveness stems from their rigid conformation, which creates a highly biased steric environment, forcing reactions to proceed from a single, less-hindered face. uwo.ca C2-symmetric 2,5-disubstituted pyrrolidines have been a particular focus for the development of effective auxiliaries. nih.govuwo.ca

Enolate Alkylation via Chiral Auxiliaries

One of the most powerful applications of pyrrolidine-based chiral auxiliaries is in the diastereoselective alkylation of enolates. uwo.caharvard.edu In this method, a carboxylic acid is first converted to an amide using a chiral pyrrolidine derivative. uwo.ca Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), selectively forms a Z-enolate. harvard.edu

The chiral auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. harvard.edu This substrate-controlled strategy leads to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity, often exceeding 95:5. uwo.ca The success of these alkylations can be further enhanced by the use of additives. For instance, the addition of lithium chloride (LiCl) or Cp2ZrCl2 has been shown to improve diastereomeric excess in benzylation reactions. diva-portal.orgresearchgate.net After the alkylation step, the auxiliary can be cleaved from the product, often under hydrolytic conditions, and potentially recovered for reuse. uwo.ca

Table 2: Diastereoselective Enolate Alkylation with a Pyrrolidine Auxiliary

Electrophile Additive Diastereomeric Excess (de)
Benzyl bromide None Moderate
Benzyl bromide LiCl 78%
Benzyl bromide Cp2ZrCl2 84-98%
n-Butyl iodide None Moderate
n-Butyl iodide LiCl 94%
n-Butyl iodide Cp2ZrCl2 Lowered selectivity

Inductor Effects in Cycloaddition Reactions

The chiral scaffold of this compound has been effectively utilized to induce stereoselectivity in various cycloaddition reactions. Its derivatives, when employed as chiral auxiliaries or as part of a catalyst system, play a crucial role in controlling the facial selectivity of the reaction, leading to the preferential formation of one enantiomer or diastereomer of the cycloadduct. The steric hindrance imposed by the two methyl groups on the pyrrolidine ring, along with their specific stereochemical arrangement, creates a well-defined chiral environment that directs the approach of the reacting partners.

In the realm of asymmetric catalysis, derivatives of this compound have been investigated for their ability to influence the stereochemical outcome of cycloaddition reactions, which are powerful tools for the construction of cyclic molecules. The precise spatial orientation of the substituents on the pyrrolidine ring is instrumental in creating a chiral pocket around the catalytic site, thereby enabling effective stereochemical communication during the transition state of the cycloaddition.

Research in this area has explored the impact of this particular chiral motif on the enantioselectivity and diastereoselectivity of various cycloaddition processes. The outcomes of these reactions are often quantified by measuring the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products, which serve as a direct measure of the inductor effect of the this compound moiety. The efficiency of the stereochemical induction can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the specific structure of the catalyst or auxiliary derived from this compound.

Detailed studies into the mechanism of these reactions often reveal that the formation of transient chiral enamines or iminium ions, incorporating the this compound structure, is a key step in the catalytic cycle. The stereoelectronics of these intermediates, governed by the chiral backbone of the pyrrolidine, dictate the stereochemical course of the subsequent cycloaddition step.

While the application of various substituted pyrrolidines in asymmetric cycloadditions is a well-established field, specific and detailed research findings, including comprehensive data tables on yields, enantiomeric excesses, and diastereomeric ratios for cycloaddition reactions directly employing this compound as the primary chiral inductor, are not extensively documented in readily available literature. The broader success of similar C2-symmetric and substituted pyrrolidines, however, underscores the potential and underlying principles of its utility in this context. The general principles of asymmetric induction by chiral pyrrolidines in cycloadditions, such as the Diels-Alder or [3+2] cycloadditions, involve the formation of a stereochemically biased transition state, as directed by the chiral amine.

Mechanistic Investigations of 2s,4s 2,4 Dimethylpyrrolidine Mediated Reactions

Reaction Pathway Elucidation in Catalytic Cycles

The catalytic cycle of (2S,4S)-2,4-dimethylpyrrolidine in mediating asymmetric reactions, particularly conjugate additions, is understood to proceed through a well-defined series of steps. The cycle is initiated by the reaction of the secondary amine catalyst with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This key intermediate then undergoes a stereoselective addition to an electrophilic acceptor, such as a nitroalkene.

The formation of the enamine is a critical step, activating the carbonyl compound for nucleophilic attack. Following the carbon-carbon bond-forming event, the resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine (B122466) catalyst, allowing it to re-enter the catalytic cycle. This cyclic pathway ensures that a substoichiometric amount of the chiral amine can facilitate the transformation of a large quantity of starting material.

Stereochemistry-Determining Steps and Enantiocontrol Mechanisms

The high degree of enantioselectivity observed in reactions catalyzed by this compound is a direct consequence of the steric and electronic environment created by the chiral catalyst in the transition state of the stereochemistry-determining step. The crucial C-C bond formation between the enamine and the electrophile proceeds through a highly organized transition state where the substituents on the pyrrolidine ring effectively shield one face of the enamine.

Computational models and experimental evidence suggest that the syn-conformation of the enamine is favored, and the electrophile approaches from the less sterically hindered face. The dimethyl substituents at the C2 and C4 positions of the pyrrolidine ring play a pivotal role in directing this approach. Specifically, the methyl group at the C2 position, adjacent to the nitrogen atom, exerts a significant steric influence, forcing the incoming electrophile to attack from the opposite side. This facial discrimination is the primary source of enantiocontrol in these reactions.

Kinetic Studies and Rate Dependencies

Studies have shown that the reaction rate is often dependent on the concentrations of the catalyst, the carbonyl compound, and the electrophile. The order of the reaction with respect to each component can provide valuable information about the mechanism. For instance, a first-order dependence on the catalyst and the electrophile is consistent with a mechanism where the formation of the enamine is rapid and reversible, and the subsequent reaction of the enamine with the electrophile is the slow step.

The nature of the solvent and the presence of additives can also significantly impact the reaction kinetics. Protic solvents, for example, can influence the rate by participating in the proton transfer steps of the catalytic cycle, particularly in the hydrolysis of the iminium ion to regenerate the catalyst.

Intermediate and Transition State Analysis

The direct observation and characterization of intermediates in the catalytic cycle, while challenging, have been pursued through spectroscopic techniques and supported by computational studies. The enamine intermediate, though typically transient, is the central species responsible for the nucleophilic attack. Its formation and geometry are critical to the outcome of the reaction.

Computational modeling, particularly Density Functional Theory (DFT), has been extensively used to map the potential energy surface of the reaction. These studies have provided detailed geometries of the transition states for the key bond-forming step. The calculated energy barriers for the competing diastereomeric transition states often correlate well with the experimentally observed enantioselectivities, reinforcing the proposed models for stereochemical induction. These analyses highlight the non-covalent interactions, such as steric repulsion and hydrogen bonding, that stabilize the favored transition state and destabilize the disfavored one.

Synthetic and Chemical Exploration of 2s,4s 2,4 Dimethylpyrrolidine Derivatives

Derivatization Strategies of the Pyrrolidine (B122466) Core

The derivatization of the (2S,4S)-2,4-dimethylpyrrolidine core is primarily centered around the reactivity of its secondary amine. This nitrogen atom serves as a nucleophile, enabling a wide range of transformations to introduce diverse functionalities.

One of the most common strategies involves N-acylation and N-alkylation . The secondary amine of the pyrrolidine ring readily reacts with acylating agents like acid chlorides and anhydrides, or with alkylating agents such as alkyl halides, to form the corresponding N-acyl and N-alkyl derivatives. These reactions are typically straightforward and high-yielding. For instance, the protection of the nitrogen with a Boc group (tert-butoxycarbonyl) is a common practice in multi-step syntheses. organic-chemistry.org

Another key derivatization strategy is its use in asymmetric synthesis . Chiral pyrrolidines, including dimethylated versions, are extensively used as chiral auxiliaries and organocatalysts. The defined stereochemistry of the (2S,4S)-isomer can influence the stereochemical outcome of reactions at other sites in a molecule.

Furthermore, the pyrrolidine ring can be a component in more complex synthetic schemes. For example, it can be a building block in the synthesis of larger molecules, where the pyrrolidine nitrogen participates in cyclization reactions or acts as a directing group. The synthesis of polysubstituted pyrrolidines often requires multi-step sequences, and [3+2] dipolar cycloadditions of azomethine ylides are a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org

The table below summarizes common derivatization reactions of the pyrrolidine core:

Reaction Type Reagents Product Key Features
N-Acylation Acid chlorides, Anhydrides N-Acylpyrrolidine Generally high-yielding, introduces amide functionality.
N-Alkylation Alkyl halides, Sulfonates N-Alkylpyrrolidine Introduces alkyl substituents on the nitrogen.
N-Arylation Aryl halides (with catalyst) N-Arylpyrrolidine Forms a C-N bond with an aromatic ring.
Reductive Amination Aldehydes/Ketones, Reducing agent N-Alkylpyrrolidine Forms a new C-N bond with a carbon from a carbonyl group.
Michael Addition α,β-Unsaturated compounds N-substituted pyrrolidine Adds the pyrrolidine to an activated double bond.

Introduction of Quaternary Stereogenic Centers

The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. nih.gov The incorporation of such centers into molecules containing the this compound scaffold adds a layer of molecular complexity that can be crucial for biological activity. figshare.comacs.org

One approach to installing a quaternary center is through the alkylation of a prochiral enolate derived from a ketone that incorporates the this compound moiety as a chiral auxiliary. The steric hindrance and stereoelectronic properties of the dimethylpyrrolidine can direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity.

Palladium-catalyzed asymmetric allylic alkylation of prochiral enolates is a powerful method for constructing quaternary stereocenters. nih.gov While challenging, this method can be applied to create quaternary centers that are not adjacent to an aromatic group, representing more general and valuable structures in chemical space. nih.gov

Another strategy involves the conjugate addition of nucleophiles to α,β-unsaturated systems where the pyrrolidine derivative acts as a chiral ligand for a metal catalyst. For example, the palladium-catalyzed conjugate addition of arylboronic acids to cyclic enones can generate ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.gov

The synthesis of fused pyrrolidine systems containing a quaternary stereocenter has also been achieved with high enantioselectivity, demonstrating the utility of these scaffolds in constructing complex polycyclic architectures. nih.gov The presence of quaternary stereocenters has been shown to be crucial for the anticancer efficacy of some multisubstituted pyrrolidines. figshare.comacs.org

Method Reactants Catalyst/Auxiliary Product Feature
Asymmetric Alkylation Prochiral enolate, Electrophile This compound as chiral auxiliary Quaternary α-carbon
Conjugate Addition α,β-Unsaturated ketone, Arylboronic acid Pd-complex with chiral pyrrolidine-based ligand β-Benzylic quaternary stereocenter
[3+2] Cycloaddition Azomethine ylide, Dipolarophile Chiral catalyst Highly substituted pyrrolidine with quaternary centers

Exploration of Structure-Reactivity Relationships in Pyrrolidine Analogues

The relationship between the structure of a pyrrolidine derivative and its reactivity is a critical aspect of its chemical exploration. The substituents on the pyrrolidine ring can significantly influence its nucleophilicity, basicity, and steric environment, thereby affecting reaction outcomes.

In the context of this compound, the two methyl groups at the C2 and C4 positions exert a notable steric and electronic influence. The cis relationship of these methyl groups creates a specific concave and convex face of the molecule. This stereochemical arrangement is pivotal in asymmetric catalysis, where the pyrrolidine derivative acts as a chiral ligand or catalyst. The substituents direct the approach of reactants, leading to stereoselective transformations.

Studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have shown that the reaction proceeds through a stepwise pathway. citedrive.comnih.gov The rate and efficiency of such reactions are influenced by the electronic properties of the substituents on both the pyrrolidine and the aromatic ring. citedrive.comnih.gov

The position and nature of substituents on the pyrrolidine ring can have a profound impact on biological activity. For instance, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the inhibitory activities against caspases-3 and -7 were highly dependent on the substituents at the 4- or 5-position of the pyrrolidine ring. nih.gov Fluorinated analogues at the 4-position showed significantly higher potency compared to methoxy-substituted derivatives. nih.gov

The reactivity of the pyrrolidine ring itself can be modulated. For example, the ring can undergo contraction reactions from larger ring systems like pyridines, leading to functionalized pyrrolidine derivatives. nih.govosaka-u.ac.jpnih.gov The functional group tolerance of such reactions is broad, allowing for the synthesis of a wide variety of substituted pyrrolidines. nih.govosaka-u.ac.jp

Synthesis of Modified Pyrrolidine Carboxylic Acids

Pyrrolidine carboxylic acids are analogues of the proteinogenic amino acid proline and are of significant interest in medicinal chemistry and as building blocks in synthesis. The introduction of methyl groups at the 2 and 4 positions, as in derivatives of this compound, creates structurally constrained proline analogues.

The synthesis of these modified carboxylic acids can be achieved through various routes. One common approach is the asymmetric Michael addition of nitroalkanes to carboxylate-substituted enones, which can lead to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Another method involves the catalytic hydrogenation of substituted 2,3-dihydro-1H-pyrrole derivatives. For example, the hydrogenation of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole using a palladium catalyst affords the corresponding (2S,4S)-pyrrolidine derivative with high yield and enantiomeric excess. google.com Similarly, Raney nickel can be used for the reduction of such systems. google.com

The synthesis of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has also been reported, providing a di-acidic proline analogue. bldpharm.com These modified pyrrolidine carboxylic acids can be further derivatized, for instance, by protecting the nitrogen with a Boc group, to be used in peptide synthesis or as scaffolds for drug discovery. nih.gov

Compound Name CAS Number Key Synthetic Method Potential Application
(2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine Not specified Catalytic hydrogenation of a dihydropyrrole precursor. google.com Building block for complex molecules.
(2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine Not specified Catalytic hydrogenation using Raney nickel. google.com Intermediate in organic synthesis.
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid 147235-94-7 bldpharm.com Not specified Di-acidic proline analogue for various applications.
(S)-Pyrrolidine-3-carboxylic acid 72580-53-1 sigmaaldrich.com Not specified Chiral building block, β-proline analogue. sigmaaldrich.comsigmaaldrich.com

Incorporation into Polycyclic and Heterocyclic Systems

The this compound scaffold can be integrated into more complex polycyclic and heterocyclic systems, leading to novel molecular architectures with potential applications in materials science and medicinal chemistry.

One strategy for this is through cycloaddition reactions . The pyrrolidine ring can be constructed as part of a larger fused system using methods like the [3+2] cycloaddition of azomethine ylides. tandfonline.com This approach allows for the creation of spiro-pyrrolidine heterocycles and other complex frameworks. tandfonline.com

Another method involves the ring contraction of larger heterocycles . For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are versatile synthons for further functionalization. nih.govosaka-u.ac.jpnih.gov

The pyrrolidine unit can also be fused to other heterocyclic rings to create novel scaffolds. For instance, pyrrolo[3,4-b]pyridin-5-ones can be synthesized via a multi-step sequence involving an Ugi-Zhu reaction followed by a cascade process. nih.gov These polyheterocyclic compounds are of interest due to their potential optical and medicinal properties. nih.gov

The synthesis of pyrrolidine-fused fullerenes has been achieved through the photoreaction of aminopolycarboxylates with C60, demonstrating the incorporation of the pyrrolidine ring into complex carbon-rich structures. acs.org Furthermore, pyrrolo[2,3-d]pyrimidines, which contain a fused pyrrolidine ring system, have been synthesized and shown to possess antioxidant and neuroprotective activities. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies in Pyrrolidine Research

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. longdom.org For chiral molecules like (2S,4S)-2,4-Dimethylpyrrolidine, advanced NMR techniques are crucial for confirming the relative stereochemistry of the substituents and understanding the conformational dynamics of the five-membered ring.

The pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The positions of the methyl groups in this compound influence the preferred conformation. One-dimensional (1D) ¹H NMR provides initial information through chemical shifts and scalar (J) couplings. The magnitude of the vicinal coupling constants (³JHH) between protons on the pyrrolidine ring can help infer dihedral angles via the Karplus equation, thus providing clues about the ring's pucker and the relative orientation of substituents.

Two-dimensional (2D) NMR experiments are essential for a definitive stereochemical assignment. longdom.orgnih.gov

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the molecule. longdom.org For 2,4-disubstituted pyrrolidines, COSY helps to trace the connectivity of the protons around the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This is arguably the most powerful NMR method for stereochemical analysis. It detects correlations between protons that are close in space, regardless of whether they are directly bonded. For this compound, a key NOE correlation would be expected between the proton at C2 and the protons of the methyl group at C4 if they are on the same face of the ring (cis), whereas the absence of this correlation and the presence of correlations to protons on the opposite face would indicate a trans relationship. ipb.pt

Conformational studies of pyrrolidine-containing structures, such as β-proline oligopeptides, demonstrate that the ring conformation and the isomerism of peptide bonds can be determined by a combination of NMR spectroscopy and computational methods like restrained molecular dynamics and quantum mechanics. nih.govfrontiersin.org These approaches allow for the characterization of the multiple conformational states that may exist in equilibrium in solution. nih.govfrontiersin.org

Table 1: Application of Advanced NMR Techniques for this compound

NMR Technique Information Provided Relevance to this compound
¹H NMR (1D) Chemical shifts, scalar coupling constants (J-values) Provides initial assessment of proton environments and dihedral angles.
COSY (2D) ¹H-¹H scalar coupling correlations Confirms the connectivity of protons on the pyrrolidine ring.
NOESY (2D) ¹H-¹H spatial proximity (through-space correlations) Determines the relative stereochemistry (cis vs. trans) of the two methyl groups.
¹³C NMR (1D) Chemical shifts of carbon atoms Confirms the number of unique carbon environments.
HSQC/HMQC (2D) Direct ¹H-¹³C correlations Assigns protons to their directly attached carbon atoms.
HMBC (2D) Long-range ¹H-¹³C correlations Confirms the overall carbon skeleton and assignment of quaternary carbons.

Mass Spectrometry (e.g., GC-MS) in Reaction Product Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying the components of a complex mixture, making GC-MS invaluable for monitoring the synthesis of compounds like this compound.

In a typical application, the crude product from a chemical reaction is injected into the GC, where different compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The resulting molecular ion confirms the molecular weight of the compound. Furthermore, the high energy of EI causes the molecular ion to fragment in a predictable manner. This fragmentation pattern serves as a "fingerprint" that helps to confirm the structure of the analyte.

For the analysis of a reaction mixture aimed at producing this compound (molar mass 99.18 g/mol ), GC-MS would be used to:

Identify the product: A peak in the chromatogram would be analyzed by MS. The detection of a molecular ion peak (M⁺) at m/z = 99 would strongly suggest the presence of the desired product.

Confirm the structure: The fragmentation pattern would be analyzed for characteristic losses. For instance, the loss of a methyl group (CH₃•) would result in a fragment ion at m/z = 84.

Assess purity: The relative areas of the peaks in the gas chromatogram can be used to estimate the purity of the product and identify the presence of starting materials or byproducts.

Table 2: Hypothetical GC-MS Data for this compound

Parameter Description Expected Value/Observation
GC Retention Time Time taken for the compound to elute from the GC column Dependent on column and conditions, but would be a single, sharp peak for a pure sample.
Molecular Ion (M⁺) Mass of the intact molecule m/z = 99
Key Fragment Ion 1 Loss of a methyl radical ([M-15]⁺) m/z = 84
Key Fragment Ion 2 Loss of an ethyl radical ([M-29]⁺) m/z = 70

Vibrational Spectroscopy (e.g., IR, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For a relatively simple molecule like this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of its C-H, N-H, and C-N bonds. While IR spectroscopy cannot distinguish between stereoisomers, it is an excellent method for confirming the successful synthesis of the pyrrolidine ring and the absence of functional groups from starting materials (e.g., a C=O group if the synthesis involved the reduction of a lactam).

The analysis of pyrrolidine-containing polymers has utilized FTIR to study degradation, where changes in the intensity of peaks corresponding to the pyrrolidine cation were monitored. mdpi.com The NIST database provides reference spectra for the parent compound, pyrrolidine, which shows characteristic N-H and C-H stretching frequencies. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500 (usually a single, sharp peak)
C-H Stretch Alkane (CH₃, CH₂, CH) 2850 - 2960
N-H Bend Secondary Amine 1550 - 1650
C-H Bend Alkane (CH₃, CH₂) 1375 - 1465
C-N Stretch Aliphatic Amine 1020 - 1250

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC)

For any chiral compound intended for use in stereoselective synthesis or biological applications, the determination of its enantiomeric purity (or enantiomeric excess, ee) is of paramount importance. longdom.org High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. nih.govcsfarmacie.czijrpr.com Since enantiomers have identical physical properties (polarity, boiling point), they cannot be separated on standard chromatography columns. sepscience.com Chiral HPLC overcomes this by introducing a chiral component into the separation system.

There are two primary strategies for separating enantiomers like those of 2,4-dimethylpyrrolidine using HPLC:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most widely used method. csfarmacie.cz The HPLC column is packed with a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, leading to their separation. ijrpr.com Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and successful for a wide range of compounds. nih.gov

Indirect Separation via Diastereomer Formation: In this approach, the racemic analyte is reacted with an enantiomerically pure chiral derivatizing reagent. sepscience.comnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard, achiral HPLC column. nih.govmdpi.com After separation, the identity of each peak can be confirmed by analyzing a sample prepared from an enantiomerically pure standard.

The choice between these methods depends on the specific compound and the availability of suitable CSPs or derivatizing reagents. The enantiomeric ratio is determined by integrating the areas of the two separated peaks in the chromatogram. nih.gov

Table 4: Comparison of Chiral HPLC Methods for Enantiomeric Purity

Method Principle Advantages Disadvantages
Direct (Chiral Stationary Phase) Analyte enantiomers interact differently with a chiral column packing material. Fast method development; analyte is not chemically altered. CSPs can be expensive; finding a suitable CSP may require screening.
Indirect (Chiral Derivatization) Enantiomers are converted to diastereomers, which are separated on an achiral column. Uses standard, less expensive HPLC columns. Requires a suitable derivatizing reagent; reaction must go to completion without racemization; derivatization adds an extra step. sepscience.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its connectivity, conformation, and absolute stereochemistry. researchgate.netmdpi.com The technique requires the analyte to be in the form of a single, well-ordered crystal.

The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the positions of all atoms in the crystal lattice, yielding a precise molecular structure.

For this compound, obtaining a crystal structure would provide:

Absolute Configuration: By using anomalous dispersion, the absolute configuration of the chiral centers (C2 and C4) can be determined as S and S, respectively. nih.gov This is the gold standard for assigning stereochemistry. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Solid-State Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist) as it exists in the crystal.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including details of any hydrogen bonding involving the N-H group. nih.gov

If the compound itself does not crystallize well, it can be converted into a crystalline derivative, for example, by forming a salt with a suitable acid (like HCl) or by reacting it to form an amide or urea. The crystal structure of the derivative still allows for the unambiguous determination of the stereochemistry of the original pyrrolidine. rsc.orgmdpi.com

Table 5: Information Obtained from X-ray Crystallography

Structural Information Description
Absolute Stereochemistry Unambiguous assignment of R/S configuration at all chiral centers.
Molecular Geometry Precise bond lengths (in Ångströms) and bond angles (in degrees).
Torsional Angles Dihedral angles that define the molecule's conformation.
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Intermolecular Forces Identification of hydrogen bonds, van der Waals forces, and other interactions in the crystal lattice.

Future Perspectives and Emerging Research Avenues

Emerging Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

The development of novel and efficient synthetic methods for constructing pyrrolidine rings remains a vibrant area of research. These efforts are driven by the prevalence of this structural motif in a vast number of natural products and pharmacologically active compounds. researchgate.net Recent advancements have focused on creating diverse and complex pyrrolidine derivatives with high levels of stereocontrol. researchgate.net

One of the classical and extensively studied methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide and an alkene, offering a powerful tool for constructing the five-membered ring with good control over stereochemistry. nih.govacs.org Researchers continue to explore new variations of this reaction, including the use of novel catalysts and reaction conditions to enhance efficiency and selectivity. tandfonline.comtandfonline.com

Multicomponent reactions (MCRs) have also gained significant traction for the synthesis of polysubstituted pyrrolidines. tandfonline.comtandfonline.com These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach. Recent reports have highlighted the use of various catalysts, including metal-based and organocatalysts, as well as catalyst-free conditions for these transformations. tandfonline.comtandfonline.com

Furthermore, the development of stereoselective methods is a key focus, with many strategies starting from chiral precursors like proline and its derivatives. mdpi.com The inherent chirality of these starting materials provides a straightforward entry into enantiomerically pure pyrrolidine-containing molecules.

Key Emerging Synthetic Strategies:

Synthetic StrategyDescriptionKey Features
1,3-Dipolar Cycloaddition Reaction between an azomethine ylide and a dipolarophile (e.g., an alkene) to form a pyrrolidine ring. nih.govacs.orgHigh stereocontrol, versatile for creating substituted pyrrolidines. nih.govacs.org
Multicomponent Reactions (MCRs) One-pot reactions involving three or more components to generate complex pyrrolidine structures. tandfonline.comtandfonline.comHigh efficiency, atom economy, access to diverse substitution patterns. tandfonline.comtandfonline.com
Asymmetric Synthesis from Chiral Precursors Utilization of readily available chiral compounds like proline to synthesize optically pure pyrrolidine derivatives. mdpi.comrsc.orgAccess to specific enantiomers, valuable for pharmaceutical applications. mdpi.comrsc.org
Catalyst-Tuned Reactions Employment of different catalysts to control the regioselectivity of reactions, leading to different isomers from the same starting materials. organic-chemistry.orgDivergent synthesis, enabling access to a wider range of pyrrolidine analogues. organic-chemistry.org

Novel Catalytic Applications and Catalyst Design Principles

(2S,4S)-2,4-Dimethylpyrrolidine and other pyrrolidine derivatives have proven to be highly effective organocatalysts in a wide range of asymmetric transformations. mdpi.comnih.gov The design of new pyrrolidine-based catalysts is guided by an increasing understanding of their mechanism of action, which often involves the formation of enamines or iminium ions as key intermediates. mdpi.com

A major area of innovation lies in modifying the pyrrolidine ring to fine-tune the catalyst's steric and electronic properties. This includes the introduction of various substituents at different positions of the ring to enhance enantioselectivity and reactivity. mdpi.com For instance, the development of diarylprolinol silyl ethers was a significant breakthrough in the asymmetric functionalization of aldehydes. nih.gov

The design principles for these catalysts often focus on creating a well-defined chiral environment around the reactive center. This is achieved by strategically placing bulky groups and hydrogen-bond donors or acceptors to direct the approach of the substrates. mdpi.comresearchgate.net For example, spiro-pyrrolidine organocatalysts have been designed to create a rigid and predictable chiral pocket, leading to high enantioselectivities in Michael addition reactions. rsc.org

Table of Pyrrolidine-Based Catalyst Types and Their Applications:

Catalyst TypeKey Structural FeatureTypical Application
Proline and Derivatives Carboxylic acid group at C2. mdpi.comAldol (B89426) and Mannich reactions. mdpi.com
Prolinamides Amide functionality at C2. mdpi.comMichael additions. mdpi.com
Diarylprolinol Silyl Ethers Bulky diarylprolinol moiety. nih.govAsymmetric functionalization of aldehydes. nih.gov
Spiro-pyrrolidines Spirocyclic structure. rsc.orgAsymmetric Michael additions. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyrrolidines, with a focus on developing more sustainable and environmentally friendly processes. rsc.org This includes the use of greener solvents, catalyst-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. nih.govrsc.org For instance, the use of ethanol-water mixtures as a solvent and catalyst-free conditions have been reported for the synthesis of pyrrolidine-fused spirooxindoles. rsc.org Another approach involves using biodegradable and reusable catalysts, such as β-cyclodextrin, for the synthesis of substituted pyrrolidin-2-ones in an aqueous medium. rsc.org

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for integrating multiple reaction steps. acs.orgacs.orgresearchgate.net The application of flow chemistry to pyrrolidine synthesis is a rapidly growing area. acs.orgacs.org This technology allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. researchgate.net

The integration of flow chemistry with immobilized reagents and catalysts further enhances the sustainability of pyrrolidine synthesis by simplifying purification and enabling catalyst recycling. acs.org For example, the synthesis of trisubstituted pyrrolidines has been demonstrated using a combination of flow reactors and immobilized scavengers, which eliminates the need for traditional workup procedures. acs.org The use of monolith-supported reagents in flow systems has also been explored for the efficient synthesis of pyrrolidines. researchgate.net

Advantages of Flow Chemistry in Pyrrolidine Synthesis:

Enhanced Safety: Smaller reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. researchgate.net

Improved Scalability: Production can be easily scaled up by running the flow system for longer periods. acs.org

Precise Control: Accurate control over reaction parameters leads to better reproducibility and optimization. researchgate.net

Integration of Steps: Multiple reaction and purification steps can be combined into a single continuous process. acs.orguc.pt

Sustainability: Facilitates the use of immobilized catalysts and reagents, simplifying recycling and reducing waste. acs.org

Theoretical Predictions and Experimental Validation in Pyrrolidine Chemistry

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of pyrrolidine-containing systems. nih.govresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of reactions. nih.gov For example, computational studies have been used to investigate the mechanism of pyrrolidinedione synthesis, providing insights into the energetics of different reaction pathways. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between pyrrolidine-based molecules and biological targets. researchgate.netscispace.comnih.govresearchgate.net These techniques can predict the binding modes and affinities of potential drug candidates, guiding the design of new and more potent inhibitors. scispace.comresearchgate.net For instance, computational studies have been used to design novel inhibitors of the MDM2-p53 interaction based on a spiro[pyrrolidin-3,2-oxindole] scaffold. scispace.com

The synergy between theoretical predictions and experimental validation is crucial for advancing the field. rsc.orgnih.gov Computational models can generate hypotheses that are then tested experimentally. Conversely, experimental results provide the data needed to refine and improve the accuracy of theoretical models. This iterative process of prediction and validation accelerates the discovery and development of new pyrrolidine-based compounds with desired properties. rsc.orgnih.gov For example, the binding mode of the natural compound scoulerine to tubulin was first predicted computationally and then confirmed through experimental assays. nih.gov

Table of Computational Methods and Their Applications in Pyrrolidine Chemistry:

Computational MethodApplicationExample
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of stereochemical outcomes. nih.govInvestigating the synthesis of pyrrolidinediones. nih.gov
Molecular Docking Predicting the binding mode of a ligand to a protein. scispace.comnih.govDocking of pyrrolidine derivatives to COX-1 and COX-2 enzymes. nih.gov
Molecular Dynamics (MD) Simulations Studying the dynamic behavior and stability of ligand-protein complexes. scispace.comresearchgate.netSimulating the interaction of spiro[pyrrolidin-3,2-oxindole] derivatives with MDM2. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of compounds based on their chemical structure. scispace.comCreating a QSAR model for inhibitors of the MDM2-p53 interaction. scispace.com

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